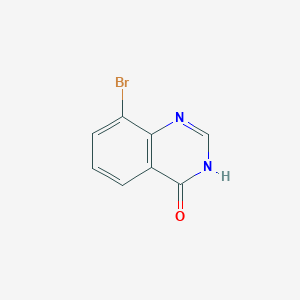

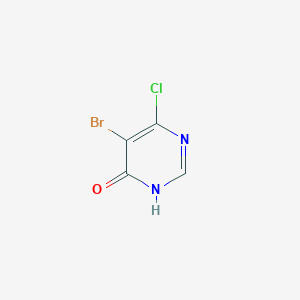

![molecular formula C5H3BrN4O B1384379 8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 1370008-37-9](/img/structure/B1384379.png)

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

説明

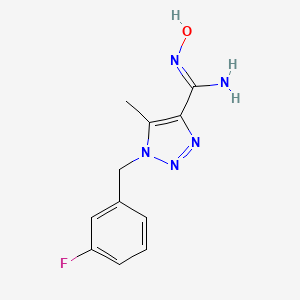

“8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one” is a chemical compound with the molecular formula C5H3BrN4O . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound has been reported in a study that used a microwave-assisted sequential one-pot approach . The reaction mixture was concentrated to dryness and purified via silica chromatography using a gradient of MeOH (up to 5%) in dichloromethane .Molecular Structure Analysis

The molecular structure of “8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one” consists of a pyrazolo[1,5-a][1,3,5]triazine core substituted at the 8-position with a bromine atom . The molecular weight of the compound is 215.008 Da .Chemical Reactions Analysis

The compound has been involved in a microwave-assisted sequential one-pot synthesis of an array of 14 pyrazolo[1,5-a][1,3,5]triazines . The reaction was efficient under dielectric microwave heating .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.01 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available literature.科学的研究の応用

1. Fluorescent Molecules for Studying Intracellular Processes

- Summary of Application: Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

- Methods of Application: The study involved the synthesis of a family of PPs and their evaluation for optical applications. The photophysical properties were tuned by varying the electron-donating groups (EDGs) at position 7 on the fused ring .

- Results: The PPs bearing simple aryl groups allowed good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

2. Microwave-Assisted Sequential One-Pot Synthesis

- Summary of Application: This study reports a convenient sequential one-pot approach for the synthesis of an array of 14 pyrazolo[1,5-a][1,3,5]triazines, substituted in C8 by various functions .

- Methods of Application: The study combined the efficient heating obtained under dielectric microwave heating and the achievement of sequential one-pot reactions, avoiding the tedious work-up and purification of intermediate compounds .

- Results: This microwave protocol is featured by advantages in terms of yields, reaction times, and convenient gram scale synthesis .

3. TRK Inhibitors

- Summary of Application: Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

- Methods of Application: Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated .

- Results: Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

4. Antiviral and Antitumor Agents

- Summary of Application: Pyrazolo[5,1-c][1,2,4]triazines, due to their structural similarities to nucleic bases, may act as metabolites and therefore they can be useful as antiviral and antitumor agents .

- Methods of Application: The study involved the synthesis of various pyrazolotriazines and their evaluation for antiviral and antitumor activities .

- Results: Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

5. Fluorophores for Optical Applications

- Summary of Application: A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

- Methods of Application: The study involved the synthesis of a family of PPs and their evaluation for optical applications. The photophysical properties were tuned by varying the electron-donating groups (EDGs) at position 7 on the fused ring .

- Results: The PPs bearing simple aryl groups allowed good solid-state emission intensities. The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

6. Suzuki–Miyaura Cross-Coupling Reaction

- Summary of Application: This study reports a convenient sequential one-pot approach for the synthesis of an array of 14 pyrazolo[1,5-a][1,3,5]triazines, substituted in C8 by various functions .

- Methods of Application: The study combined the efficient heating obtained under dielectric microwave heating and the achievement of sequential one-pot reactions, avoiding the tedious work-up and purification of intermediate compounds .

- Results: This microwave protocol is featured by advantages in terms of yields, reaction times, and convenient gram scale synthesis .

Safety And Hazards

特性

IUPAC Name |

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPAGDAWKRYTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1Br)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

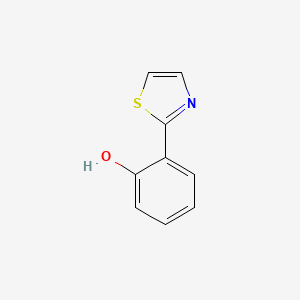

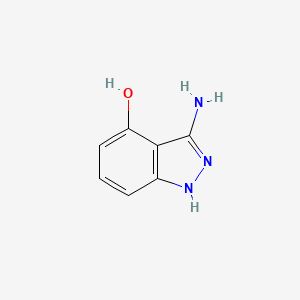

![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)

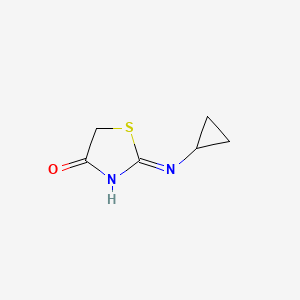

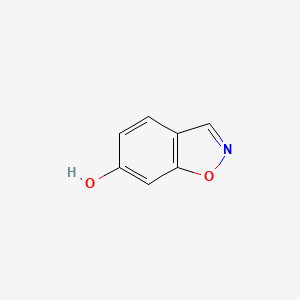

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

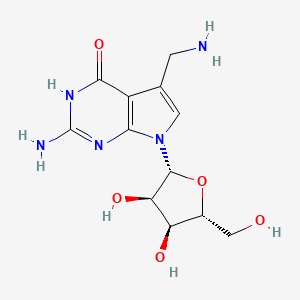

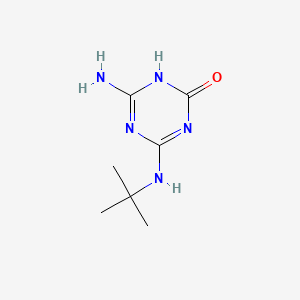

![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)

![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)

![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)